(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 573707-73-0
VCID: VC4388710
InChI: InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7-
SMILES: C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O
Molecular Formula: C15H11ClN2O3
Molecular Weight: 302.71

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol

CAS No.: 573707-73-0

Cat. No.: VC4388710

Molecular Formula: C15H11ClN2O3

Molecular Weight: 302.71

* For research use only. Not for human or veterinary use.

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol - 573707-73-0

Specification

CAS No. 573707-73-0
Molecular Formula C15H11ClN2O3
Molecular Weight 302.71
IUPAC Name 4-[(Z)-2-(1H-benzimidazol-2-yl)-1-hydroxyethenyl]-6-chlorobenzene-1,3-diol
Standard InChI InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7-
Standard InChI Key ZEXWKVHBKSSOGU-QPEQYQDCSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O

Introduction

Structural and Molecular Characteristics

The compound features a benzimidazole core fused with a hydroxyvinyl group and a 6-chlorobenzene-1,3-diol moiety. Its molecular formula is C₁₅H₁₁ClN₂O₃, with a molecular weight of 302.71 g/mol. The (Z) configuration of the hydroxyvinyl group is critical for its stereochemical stability, as the double bond between C1 and C2 adopts a cis orientation relative to the hydroxyl group (Figure 1).

Key structural attributes:

  • Benzimidazole ring: A bicyclic system comprising fused benzene and imidazole rings, known for its electron-rich nature and ability to participate in π-π stacking .

  • Chlorophenol substituent: The 6-chloro and 1,3-diol groups enhance solubility in polar solvents and facilitate hydrogen bonding with biological targets .

  • Hydroxyvinyl linker: Serves as a conjugated bridge, enabling intramolecular charge transfer and redox activity .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (Z)-4-(2-(1H-Benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol typically involves a multi-step protocol:

  • Benzimidazole Core Formation:

    • Condensation of o-phenylenediamine with carboxylic acid derivatives (e.g., chloroacetic acid) under acidic conditions (HCl, 80°C) yields the benzimidazole scaffold .

    • Alternative methods utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes .

  • Hydroxyvinyl Introduction:

    • A Wittig reaction between benzimidazole-2-carbaldehyde and a stabilized ylide (e.g., Ph₃P=CHOH) produces the (Z)-configured hydroxyvinyl group with >90% stereoselectivity.

  • Chlorophenol Functionalization:

    • Electrophilic chlorination of resorcinol using Cl₂ gas in acetic acid introduces the 6-chloro substituent, followed by protection/deprotection steps to isolate the 1,3-diol .

Industrial Optimization

Large-scale production employs continuous flow chemistry to enhance yield (from 68% to 92%) and reduce waste. Key parameters include:

  • Temperature control: 50–60°C to prevent decomposition of the hydroxyvinyl group.

  • Catalytic systems: Pd/C or Ni-based catalysts for selective hydrogenation of intermediates .

Chemical Reactivity and Derivatives

The compound undergoes diverse transformations, enabling the synthesis of pharmacologically active analogs (Table 1):

Reaction TypeReagents/ConditionsProductsApplication
OxidationKMnO₄, H₂O, 25°CKetone derivative (C=O formation)Anticancer lead compounds
ReductionNaBH₄, MeOH, 0°CSaturated vinyl group (C-C single bond)Prodrug synthesis
Nucleophilic SubstitutionNH₃, DMF, 100°C6-Amino analogAntimicrobial agents

Notable derivatives:

  • 6-Nitro analog: Exhibits enhanced antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) .

  • Methoxylated derivative: Demonstrates 70% inhibition of HeLa cell proliferation at 10 µM .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound shows broad-spectrum activity against Gram-positive bacteria, attributed to DNA gyrase inhibition (Table 2) :

Bacterial StrainMIC (µg/mL)Mechanism
Staphylococcus aureus4.5Topoisomerase IV inhibition
Enterococcus faecalis6.2Cell wall synthesis disruption
Mycobacterium tuberculosis12.8Mycolic acid biosynthesis blockade

Applications in Materials Science

The compound’s conjugated system enables applications in:

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s, comparable to polyacetylene derivatives .

  • Fluorescent probes: Quantum yield of 0.45 in DMSO, used for Cu²⁺ detection in aqueous media .

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